molecular formula C18H21NO4 B11499640 Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B11499640
M. Wt: 315.4 g/mol
InChI Key: LFLINBLWDSFKPO-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that features a morpholine ring, a phenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method involves the reaction of a cyclohexene derivative with morpholine under controlled conditions. The process may include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and cyclohexene-based molecules. Examples are:

Uniqueness

Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C18H21NO4/c1-22-18(21)17-15(13-5-3-2-4-6-13)11-14(12-16(17)20)19-7-9-23-10-8-19/h2-6,12,15,17H,7-11H2,1H3

InChI Key

LFLINBLWDSFKPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC(=CC1=O)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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